molecular formula C19H25N3O4S B7504969 2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide

2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide

Cat. No. B7504969
M. Wt: 391.5 g/mol
InChI Key: JVAWYYKJMGLWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide, also known as DESAA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, modulation of neurotransmitter release, and neuroprotection.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide, including further studies on its mechanism of action, development of new derivatives for drug discovery, and exploration of its potential in other fields such as immunology and infectious disease research. Additionally, more studies are needed to determine the safety and toxicity of 2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide in vivo.

Synthesis Methods

The synthesis of 2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide involves the reaction of 2-acetylpyridine with diethyl sulfamoyl chloride and 1-phenylethylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide.

Scientific Research Applications

2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, 2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide has been used as a scaffold for the development of new drugs.

properties

IUPAC Name

2-[5-(diethylsulfamoyl)-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-4-22(5-2)27(25,26)17-11-12-19(24)21(13-17)14-18(23)20-15(3)16-9-7-6-8-10-16/h6-13,15H,4-5,14H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAWYYKJMGLWTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN(C(=O)C=C1)CC(=O)NC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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